molecular formula C16H17BrClN B2779430 [2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride CAS No. 2241128-58-3

[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride

Cat. No.: B2779430
CAS No.: 2241128-58-3
M. Wt: 338.67
InChI Key: BJJLSYYMWIRTKG-UHFFFAOYSA-N
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Description

[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride is a chemical compound with the molecular formula C16H16BrN·HCl It is a cyclopropyl derivative that contains both bromophenyl and phenylmethanamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 3-bromophenylcyclopropane with phenylmethanamine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclopropanation and subsequent amination reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce phenyl derivatives.

Scientific Research Applications

[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3-Chlorophenyl)cyclopropyl]-phenylmethanamine;hydrochloride
  • [2-(3-Fluorophenyl)cyclopropyl]-phenylmethanamine;hydrochloride
  • [2-(3-Methylphenyl)cyclopropyl]-phenylmethanamine;hydrochloride

Uniqueness

[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-(3-bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN.ClH/c17-13-8-4-7-12(9-13)14-10-15(14)16(18)11-5-2-1-3-6-11;/h1-9,14-16H,10,18H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJLSYYMWIRTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(C2=CC=CC=C2)N)C3=CC(=CC=C3)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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